ETHYL 5-(2-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE
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Overview
Description
ETHYL 5-(2-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound with the molecular formula C21H24N2O4 and a molecular weight of 368.4 g/mol. This compound is characterized by the presence of an ester functional group, a morpholine ring, and a benzoyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(2-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst . The reaction conditions often include:
Reagents: Carboxylic acid, alcohol, acid catalyst (e.g., sulfuric acid)
Temperature: Typically around 60-80°C
Reaction Time: Several hours to ensure complete esterification
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(2-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted amines
Scientific Research Applications
ETHYL 5-(2-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ETHYL 5-(2-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release active metabolites, which may interact with enzymes or receptors in biological systems. The benzoyl and morpholine moieties contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
ETHYL 5-(2-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can be compared with other similar compounds, such as:
Ethyl benzoate: A simpler ester with a similar ester functional group but lacking the benzoyl and morpholine moieties
Methyl 4-morpholinylbenzoate: Contains a morpholine ring but differs in the ester and benzoyl substituents
Ethyl 4-(methylbenzoyl)amino benzoate: Similar structure but with variations in the benzoyl and ester groups
Properties
Molecular Formula |
C21H24N2O4 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
ethyl 5-[(2-methylbenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C21H24N2O4/c1-3-27-21(25)18-14-16(8-9-19(18)23-10-12-26-13-11-23)22-20(24)17-7-5-4-6-15(17)2/h4-9,14H,3,10-13H2,1-2H3,(H,22,24) |
InChI Key |
WSYBTLRXYQMPHX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2C)N3CCOCC3 |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2C)N3CCOCC3 |
Origin of Product |
United States |
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